Home > Products > Screening Compounds P14687 > 1-[1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
1-[1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone -

1-[1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

Catalog Number: EVT-5102858
CAS Number:
Molecular Formula: C19H20ClNO3
Molecular Weight: 345.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the tetrahydroisoquinoline class. These compounds are recognized for their diverse pharmacological properties. Research indicates this specific derivative acts as a non-competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) [, ]. AMPARs, key mediators of fast glutamatergic synaptic transmission in the central nervous system, are implicated in various neurological conditions. This compound has shown potential as a neuroprotective agent in preclinical studies, particularly for its anticonvulsant effects [, ].

Synthesis Analysis

The synthesis of 2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through a multi-step process involving the following key reactions [, ]:

Mechanism of Action

2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline acts as a non-competitive antagonist of AMPARs [, ]. This means it binds to a site distinct from the glutamate binding site on the receptor, inhibiting receptor activation even in the presence of glutamate. The precise binding site and molecular interactions responsible for its antagonist activity require further investigation.

Applications

The primary application of 2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in scientific research is its use as a pharmacological tool to investigate AMPAR function and its role in neurological disorders [, ]. Specifically:

  • Anticonvulsant activity: It has shown promising anticonvulsant activity in preclinical models of epilepsy [, ].
  • Structure-activity relationship studies: Researchers are investigating how modifications to its structure affect its anticonvulsant activity and AMPAR antagonism [].
  • Pharmacophore modeling: The compound has been used to develop pharmacophore models for identifying new AMPAR antagonists with potential therapeutic applications [].

1-(3'-Bromo-4'-benzyloxy)benzyl-2-methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as a key intermediate in the total synthesis of liensinine, an alkaloid found in embryo loti (Nelumbo nucifera Gaertn.) [].

1-(4'-Benzyloxy)benzyl-2-methyl-6-methoxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: Similar to the previous compound, this molecule serves as another key intermediate in the total synthesis of liensinine [].

CPU-23 (1-{1-[(6-Methoxy)-naphth-2-yl]}propyl-2-(1-piperidine)-acetyl-6,7-dimethoxy-1,2,3,4,-tetrahydroisoquinoline)

  • Compound Description: CPU-23 exhibits potent L-type calcium channel blocking activity []. It effectively inhibits [3H]-nitrendipine binding to rat cerebral cortical membranes and reduces KCl-induced contraction in rat aorta, suggesting its potential as a cardiovascular agent [].

GYKI 52466

  • Compound Description: GYKI 52466 is recognized as a selective non-competitive AMPAR (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor) antagonist []. This pharmacological activity makes it a potential neuroprotective agent against neurological disorders like epilepsy, ischemia, Parkinson's disease, and multiple sclerosis [].
  • Relevance: While not a direct structural analog, GYKI 52466 is discussed alongside 2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline due to its shared activity as a non-competitive AMPAR antagonist []. This highlights the importance of exploring various chemical scaffolds, including tetrahydroisoquinolines, for their potential in modulating AMPAR function.

CFM-2

  • Compound Description: CFM-2 belongs to the 2,3-benzodiazepine class of compounds, known for their specific non-competitive AMPAR antagonism []. It demonstrates potent anticonvulsant properties, indicating its potential therapeutic value in managing epilepsy [].
  • Relevance: Although structurally distinct from 2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, CFM-2 is discussed in the context of AMPAR antagonism and anticonvulsant activity []. This suggests that both compounds, despite their structural differences, might target similar molecular pathways or mechanisms related to AMPAR modulation and seizure suppression.

Trans-2-(4-chlorobenzyl)-3-(4-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (PD00735)

  • Compound Description: PD00735 represents a class of isoquinolinonic acids with promising anticonvulsant efficacy []. The compound exhibits potent activity in audiogenic seizure tests, making it a valuable candidate for further structural optimization and pharmacological evaluation [].
  • Relevance: PD00735, while structurally distinct, is linked to 2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline through their shared interest as potential anticonvulsant agents []. This suggests that exploring different structural motifs, including isoquinolinonic acids and tetrahydroisoquinolines, might lead to the discovery of novel compounds with enhanced anticonvulsant properties.

1-Aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This refers to a series of compounds with varying aryl substituents at the 1-position, all sharing the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. These compounds were investigated for their anticonvulsant activity in animal models of epilepsy []. Some derivatives exhibited significant anticonvulsant effects, highlighting the importance of the aryl substituent for biological activity [].
  • Relevance: These compounds represent a direct structural class to which 2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline belongs []. The key difference lies in the presence of the 2-acetyl group in the target compound, which is absent in the broader 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline series. This difference highlights the importance of the 2-acetyl group in influencing the anticonvulsant activity of these compounds.

2-Acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (6d)

  • Compound Description: This compound emerged as a potent anticonvulsant agent within the 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline series []. It displayed significant anticonvulsant activity in a pharmacological screening using audiogenic seizures in Dilute Brown non-Agouti (DBA/2) mice [].
  • Relevance: This compound is closely related to 2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, differing only in the substituent at the para position of the phenyl ring at the 1-position []. This subtle structural change from chlorine to methyl highlights the structure-activity relationship (SAR) within this series and emphasizes the impact of even minor modifications on anticonvulsant activity.

N-Acetyl-β-aryl-1,2-didehydroethylamines

  • Compound Description: This class of compounds was designed and synthesized as potential HIV-1 reverse transcriptase (RT) inhibitors []. These molecules exhibited notable inhibitory activity against HIV-1 RT with reduced cytotoxicity compared to their precursor β-nitroolefins [].
  • Relevance: While structurally distinct from the tetrahydroisoquinoline core, these compounds are linked through a research project focused on developing anti-HIV agents []. This suggests a broader exploration of chemical space for identifying novel antiviral compounds, investigating various structural motifs, including both tetrahydroisoquinolines and didehydroethylamines.

1-Aryl-6,7-dihydroxyl(methoxy)-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This class of compounds, with variations in the aryl group at the 1-position and the presence of either hydroxyl or methoxy groups at positions 6 and 7, was investigated for anti-HIV-1 activity []. These compounds demonstrated significantly reduced cytotoxicity compared to their dimethoxy counterparts [].
  • Relevance: This class is related to 2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline through modifications in the substituents on the tetrahydroisoquinoline core []. Notably, the exploration of hydroxyl groups in place of methoxy at positions 6 and 7 underscores the impact of these substituents on both antiviral activity and cytotoxicity profiles.

1-Aryl-6,7-dihydroxyl-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: This subclass of the previously mentioned 1-aryl-6,7-dihydroxyl(methoxy)-1,2,3,4-tetrahydroisoquinolines specifically includes compounds with dihydroxyl groups at positions 6 and 7 []. Three compounds in this subclass, with 1-aryl substituents being 4-methylphenyl (compound 6), 3-chlorophenyl (compound 24), and 2-naphthyl (compound 36), were identified as promising leads for further anti-HIV-1 study due to their low cytotoxicity and favorable therapeutic indices [].
  • Relevance: These compounds are related to 2-acetyl-1-(4-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline through their shared tetrahydroisoquinoline core and variations in the 1-aryl and 6,7-substituents []. Notably, the presence of dihydroxyl groups instead of dimethoxy groups in this subclass highlights their impact on reducing cytotoxicity, a crucial factor in developing safe and effective antiviral agents.

Properties

Product Name

1-[1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

IUPAC Name

1-[1-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone

Molecular Formula

C19H20ClNO3

Molecular Weight

345.8 g/mol

InChI

InChI=1S/C19H20ClNO3/c1-12(22)21-9-8-14-10-17(23-2)18(24-3)11-16(14)19(21)13-4-6-15(20)7-5-13/h4-7,10-11,19H,8-9H2,1-3H3

InChI Key

KHIAPCKDMQGBOL-UHFFFAOYSA-N

SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)Cl)OC)OC

Canonical SMILES

CC(=O)N1CCC2=CC(=C(C=C2C1C3=CC=C(C=C3)Cl)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.